(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula CHNO and a CAS number of 765895-65-6. This compound is characterized as a chiral molecule, which means it has non-superimposable mirror images, a feature that is significant in biological systems and pharmacology. Its structure includes an amino group and a methoxyphenyl group, contributing to its unique chemical properties and potential applications in various scientific fields .
This compound can be synthesized from commercially available precursors through various chemical reactions. It is often utilized as an intermediate in the synthesis of more complex organic molecules and has been the subject of research for its biological activities and potential therapeutic applications .
The synthesis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid typically involves several steps, starting from simpler organic compounds. One common method includes the use of (R)-3-(Boc-amino)-3-(3-methoxyphenyl)propionic acid as an intermediate. The synthesis process generally follows these steps:
The synthetic route may vary depending on the desired purity and yield, with industrial methods often employing continuous flow reactors and automated systems to enhance efficiency and scalability .
The molecular structure of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid can be represented by its SMILES notation: COc1ccc(C[C@@H](N)C(=O)O)cc1
. The compound features:
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid can participate in various chemical reactions, including:
The specific products formed during these reactions depend on the reagents used and reaction conditions, allowing for versatile modifications of the compound's structure for various applications in synthesis and drug development .
The mechanism of action for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid involves its interaction with biological targets, such as enzymes or receptors. It acts as a ligand that can bind to these targets, modulating their activity and influencing cellular processes such as signal transduction and gene expression. This interaction is crucial for understanding its potential therapeutic effects in medicinal chemistry .
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid has several scientific applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7